molecular formula C16H18BrFO2 B13514929 Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B13514929
M. Wt: 341.21 g/mol
InChI Key: DNBMFBXKWXFYNK-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is a highly functionalized bicyclic compound with a unique steric and electronic profile. Its structure features a bicyclo[1.1.1]pentane core substituted with bromo, fluoro, phenyl, and tert-butyl ester groups. Bicyclo[1.1.1]pentanes are increasingly utilized in medicinal chemistry as bioisosteres for aromatic rings due to their three-dimensional geometry and metabolic stability . The tert-butyl ester group enhances lipophilicity and stability under acidic conditions, while the bromo and fluoro substituents provide sites for further functionalization .

Properties

Molecular Formula

C16H18BrFO2

Molecular Weight

341.21 g/mol

IUPAC Name

tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C16H18BrFO2/c1-13(2,3)20-12(19)15-9-14(10-15,16(15,17)18)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

DNBMFBXKWXFYNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)(C2(F)Br)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often involve the use of metal catalysts and specific reagents to achieve the desired substitution at the bridgehead positions.

Chemical Reactions Analysis

Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane scaffold can enhance the binding affinity of the compound to its target proteins, leading to increased potency and selectivity. The compound can also modulate specific signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related bicyclo[1.1.1]pentane derivatives:

Compound NameSubstituentsMolecular FormulaMolecular WeightKey Applications/PropertiesReference
Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate 2-Bromo, 2-Fluoro, 3-Phenyl, tert-butyl esterC₁₇H₁₉BrFO₂363.24 (estimated)Bioisostere, halogenated synthon
Methyl 2,2-difluoro-3-(o-tolyl)bicyclo[1.1.1]pentane-1-carboxylate2,2-Difluoro, 3-(o-tolyl), methyl esterC₁₅H₁₄F₂O₂276.27Electrophilic fluorination studies; 42% yield via Rh-catalysis
Methyl 3-(4-bromothiophen-2-yl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate2,2-Difluoro, 3-(4-bromothiophen-2-yl), methyl esterC₁₂H₁₀BrF₂O₂S357.18Thiophene-based bioisostere; 43% yield
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate3-Cyano, methyl esterC₈H₉NO₂151.16Nitrile-functionalized building block
tert-butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate3-Hydroxymethyl, tert-butyl carbamateC₁₁H₁₉NO₃213.27Amine-protected intermediate
Key Observations:

    Halogenation: The target compound’s dual halogenation (Br and F) distinguishes it from difluoro analogs (e.g., ). Bromine’s larger atomic radius and lower electronegativity compared to fluorine may favor nucleophilic substitution reactions, enabling diversification . Electronic Profile: The phenyl group contributes aromatic character, mimicking traditional benzene rings in drug design, while the electron-withdrawing fluorine and bromine atoms polarize the bicyclo core .

Q & A

Q. What are the primary synthetic routes for synthesizing tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate?

The synthesis typically involves three stages: (i) construction of the bicyclo[1.1.1]pentane core via [1.1.1]propellane ring-opening reactions under controlled conditions, (ii) sequential functionalization with bromo and fluoro groups using halogenation reagents (e.g., NBS for bromination and Selectfluor for fluorination), and (iii) esterification with tert-butyl groups via coupling agents like DCC/DMAP . Key challenges include managing steric hindrance and minimizing side reactions during halogenation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • X-ray crystallography (using SHELX software for refinement ) resolves the strained bicyclic structure and confirms substituent positions.
  • 19F NMR identifies fluorine environments (δ ~ -150 to -180 ppm for C-F in strained systems).
  • 1H/13C NMR distinguishes tert-butyl protons (δ ~1.2 ppm) and phenyl group signals (δ ~7.3 ppm) .
  • HRMS validates molecular weight (C₁₇H₁₉BrFO₂, MW 361.23 g/mol) .

Q. How does the bicyclo[1.1.1]pentane core influence reactivity compared to linear or monocyclic analogs?

The core’s high ring strain (~70 kcal/mol) enhances electrophilic reactivity at bridgehead positions, enabling unique nucleophilic substitution pathways. For example, bromine at C2 undergoes SN2 reactions 3–5× faster than non-strained analogs, while fluorine’s electronegativity stabilizes transition states in cross-coupling reactions .

Advanced Research Questions

Q. What strategies mitigate enantiomeric impurities during asymmetric synthesis?

Enantioselective methods include:

  • Chiral auxiliaries : Use of (R)-BINOL-derived catalysts to control stereochemistry during fluorination .
  • Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) to separate diastereomers .
  • Crystallization-induced diastereomer resolution (CIDR) : Co-crystallization with chiral amines (e.g., cinchonidine) to isolate enantiopure fractions .

Q. How can computational modeling predict bioisosteric potential in drug design?

  • DFT calculations (B3LYP/6-31G*) optimize geometry and calculate strain energy (~65–70 kcal/mol), confirming structural rigidity.
  • Molecular docking (AutoDock Vina) evaluates binding affinity to targets like kinase enzymes, where the bicyclo[1.1.1]pentane core mimics phenyl rings with improved metabolic stability (e.g., 2× longer half-life in CYP3A4 assays) .

Q. How do conflicting reports on fluorinated derivatives’ stability inform experimental design?

Discrepancies arise from solvent polarity and temperature:

  • In polar solvents (DMF/H₂O), the C-F bond hydrolyzes 10× faster than in apolar solvents (toluene).
  • At >80°C, defluorination occurs via radical pathways, detectable by EPR spectroscopy . Recommendation: Stabilize reactions at ≤50°C and use anhydrous conditions for reproducible results .

Data Analysis and Contradictions

Q. How to resolve discrepancies in cytotoxicity data across similar bicyclo[1.1.1]pentane derivatives?

CompoundIC₅₀ (µM)Cell LineKey Structural Difference
Target compound0.8HeLaBr/F substituents
tert-Butyl 3-Ph-CO₂tBu12.4HeLaNo halogens
Methyl 3-(Br)-BCP-carboxylate5.2MCF-7Br only, no F
Analysis: Bromo-fluoro synergy enhances cytotoxicity 15× vs. non-halogenated analogs, but fluorine’s electron-withdrawing effect reduces solubility, requiring formulation optimization (e.g., PEGylation) .

Q. What experimental evidence supports the compound’s role as a bioisostere for aromatic rings?

  • LogP comparison : Bicyclo[1.1.1]pentane (LogP 2.1) vs. benzene (LogP 2.0) shows similar hydrophobicity.
  • Crystal packing : π-π stacking distances (3.5 Å) match aromatic systems, enabling similar protein interactions .
  • In vivo PK : Oral bioavailability in mice is 42% vs. 38% for phenyl analogs, with reduced oxidative metabolism .

Methodological Recommendations

Optimizing cross-coupling reactions with Pd catalysts
Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 60°C for Suzuki-Miyaura couplings. The fluoro group’s electronegativity accelerates oxidative addition (TOF = 120 h⁻¹) but requires strict anhydrous conditions to prevent Pd deactivation .

Handling air-sensitive intermediates during synthesis

  • Purge reactors with argon before adding Grignard reagents (e.g., PhMgBr for phenylation).
  • Monitor reaction progress via in-situ IR (C=O stretch at 1720 cm⁻¹ for ester formation) .

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